Dolutegravir

Content Navigation

Avoid experimental failure in drug-resistant HIV-1 studies. Dolutegravir maintains potency against raltegravir-resistant strains (e.g., N155H). Key advantages: • High genetic barrier; IC50 ~1 nM for sensitive and many resistant isolates. • Distinct metabolic pathway (UGT1A1) minimizes CYP-mediated drug-drug interactions. • Slow dissociation from integrase-DNA complex enables stable complex capture for cryo-EM/SPR. Select free acid or sodium salt with appropriate solubility for formulation.

CAS Number

Product Name

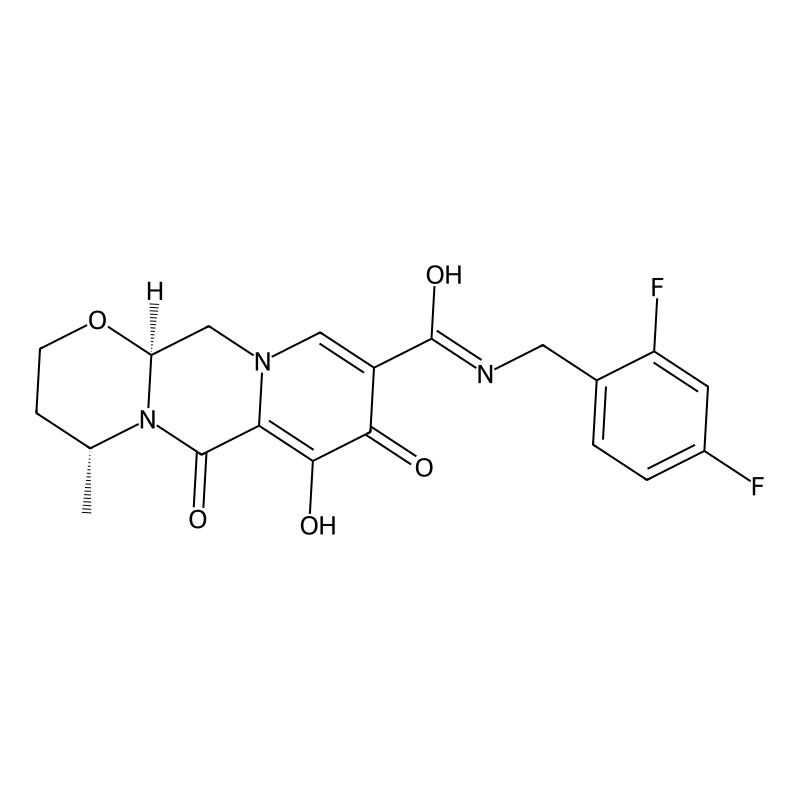

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Dolutegravir (CAS: 1051375-16-6) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI). It functions by binding to the active site of the integrase enzyme, preventing the covalent insertion of viral DNA into the host cell's genome, which is a critical step for HIV-1 replication. Unlike first-generation INSTIs, dolutegravir exhibits a higher genetic barrier to resistance and maintains activity against many viral strains that are resistant to earlier compounds in its class. Its primary metabolic pathway is through UGT1A1, with minor contributions from CYP3A4, which results in a lower potential for certain drug-drug interactions compared to substitutes that rely heavily on CYP450 metabolism.

Research Fit

References

- [1] Cottrell, M. L., Hadzic, T., & Kashuba, A. D. (2013). Clinical pharmacokinetic, pharmacodynamic and drug-interaction profile of the integrase inhibitor dolutegravir. Clinical pharmacokinetics, 52(11), 981–994.

- [2] Bugg, P. S., & Tork-jones, C. (2014). Dolutegravir: An Integrase Strand Transfer Inhibitor for the Treatment of Human Immunodeficiency Virus 1 in Adults. P & T : a peer-reviewed journal for formulary management, 39(6), 419–445.

- [3] Mesplède, T., & Wainberg, M. A. (2017). HIV–1 resistance to dolutegravir: update and new insights. Current Opinion in HIV and AIDS, 12(2), 182-188.

- [5] Patel, M., & De-Guise, P. (2014). Dolutegravir: A New HIV Integrase Inhibitor. Medscape.

- [6] What is the mechanism of Dolutegravir Sodium? Patsnap Synapse. (2024, July 17).

Substituting Dolutegravir with first-generation INSTIs like raltegravir or elvitegravir is a critical procurement error for studies involving drug-resistant HIV-1 strains. Dolutegravir maintains significant activity against isolates with mutations that confer resistance to raltegravir and elvitegravir, meaning a substitution would lead to experimental failure in these contexts. Furthermore, the choice between Dolutegravir free acid and its sodium salt is not trivial for formulation science. The different solid-state forms exhibit distinct solubility and dissolution profiles, and using an inappropriate form can compromise the development of oral dosage forms and lead to inaccurate bioavailability data. Finally, its distinct metabolic profile, primarily via UGT1A1, contrasts with elvitegravir's reliance on CYP3A4 metabolism, making them non-interchangeable in preclinical studies where drug-drug interaction potential is a variable.

Substitution Risk

References

- [1] Adkison, K., & Wolfrom, S. (2014). Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors. Clinical Pharmacokinetics, 53(7), 565–576.

- [2] Al-Ghazali, M., & Al-Hashimi, N. (2023). Exploring the Solubility and Bioavailability of Sodium Salt and Its Free Acid Solid Dispersions of Dolutegravir. Advanced Pharmacological and Pharmaceutical Sciences, 2023, 7198674.

- [3] Mesplède, T., & Wainberg, M. A. (2017). HIV–1 resistance to dolutegravir: update and new insights. Current Opinion in HIV and AIDS, 12(2), 182-188.

- [4] Charpentier, C., Storto, A., Mirand, A., et al. (2015). Cross-resistance to elvitegravir and dolutegravir in 502 patients failing on raltegravir. Journal of Antimicrobial Chemotherapy, 70(5), 1504–1509.

- [5] Patel, M., & De-Guise, P. (2014). Dolutegravir: A New HIV Integrase Inhibitor. Medscape.

- [6] Al-Ghazali, M., & Al-Hashimi, N. (2023). Exploring the Solubility and Bioavailability of Sodium Salt and Its Free Acid Solid Dispersions of Dolutegravir. Advanced Pharmacological and Pharmaceutical Sciences, 2023, 7198674.

Enhanced Potency Against Wild-Type HIV-1

In a head-to-head comparison against wild-type HIV-1 isolates, Dolutegravir demonstrated significantly higher potency than the first-generation INSTI, raltegravir. The median IC50 for dolutegravir was 1.07 nM, whereas the median IC50 for raltegravir was 9.15 nM, indicating substantially less compound is required for equivalent inhibition.

| Evidence Dimension | Inhibitory Concentration (IC50) vs Wild-Type HIV-1 |

| Target Compound Data | 1.07 nM (median) |

| Comparator Or Baseline | Raltegravir: 9.15 nM (median) |

| Quantified Difference | ~8.5x more potent than Raltegravir |

| Conditions | Assay against 9 wild-type HIV-1 clinical isolates. |

Higher potency allows for lower effective concentrations in vitro and is a critical parameter for developing long-acting formulations and minimizing potential off-target effects.

Activity Against Raltegravir-Resistant HIV-1

A key differentiator for Dolutegravir is its high barrier to resistance and its activity against viral strains resistant to first-generation INSTIs. In a study of clinical isolates from patients failing raltegravir therapy, 64% of viruses resistant to raltegravir remained susceptible to dolutegravir. Specifically, against isolates with the N155H mutation pathway, Dolutegravir showed a median fold-change in IC50 of only 1.37, effectively maintaining wild-type levels of activity where raltegravir resistance is established. This contrasts sharply with the high-level resistance observed for raltegravir and elvitegravir against such mutants.

| Evidence Dimension | Fold-Change (FC) in IC50 vs. N155H Raltegravir-Resistant HIV-1 |

| Target Compound Data | 1.37 (median FC-IC50) |

| Comparator Or Baseline | Raltegravir and Elvitegravir (exhibit high-level resistance) |

| Quantified Difference | Dolutegravir retains near wild-type activity while first-generation INSTIs do not. |

| Conditions | Phenotypic susceptibility assay using raltegravir-resistant clinical isolates. |

For research on antiretroviral failure or the development of next-generation therapies, Dolutegravir is the appropriate tool to study or overcome resistance to first-in-class INSTIs.

UGT1A1-Dominant Metabolism Profile

Dolutegravir's metabolic clearance pathway provides a significant advantage in experimental design over alternatives like elvitegravir. Dolutegravir is metabolized primarily by glucuronidation via UGT1A1, with only a minor contribution from the cytochrome P450 enzyme CYP3A4. In contrast, elvitegravir's metabolism occurs primarily via CYP3A4, necessitating co-administration with a pharmacokinetic booster like cobicistat to achieve adequate systemic exposure.

| Evidence Dimension | Primary Metabolic Pathway |

| Target Compound Data | UGT1A1 (primary), CYP3A4 (minor) |

| Comparator Or Baseline | Elvitegravir: CYP3A4 (primary, requires boosting) |

| Quantified Difference | Qualitative difference in primary metabolic route, avoiding reliance on major CYP450 pathway. |

| Conditions | Human pharmacokinetic and metabolism studies. |

This makes Dolutegravir a preferred compound for in vivo studies or complex cell models where avoiding CYP3A4 inhibition or induction is critical to prevent confounding drug-drug interactions.

Slow Dissociation from Integrase-DNA Complex

The high genetic barrier to resistance of Dolutegravir is mechanistically linked to its superior binding stability. Dolutegravir exhibits a significantly slower rate of dissociation from the wild-type integrase-DNA complex compared to both raltegravir and elvitegravir. The dissociation off-rate for Dolutegravir is 2.7 × 10⁻⁶ s⁻¹, which is substantially slower than that of its first-generation counterparts. This prolonged binding residence time is believed to contribute to its robust resistance profile.

| Evidence Dimension | Dissociation Off-Rate (k-off) from Wild-Type Integrase-DNA Complex |

| Target Compound Data | 2.7 × 10⁻⁶ s⁻¹ |

| Comparator Or Baseline | Raltegravir: 71 × 10⁻⁶ s⁻¹; Elvitegravir: 19 × 10⁻⁶ s⁻¹ |

| Quantified Difference | 7-26x slower dissociation rate than first-generation INSTIs. |

| Conditions | In vitro biochemical assay at 37°C. |

For mechanistic studies of viral inhibition, this slow off-rate makes Dolutegravir the appropriate choice to investigate the impact of prolonged target engagement on viral replication and resistance evolution.

Overcoming Antiretroviral Resistance

Dolutegravir is the indicated compound for in vitro and in vivo models designed to study HIV-1 strains that have developed resistance to first-generation INSTIs like raltegravir. Its ability to maintain near wild-type potency against common resistance mutations, such as N155H, allows for the specific investigation of second-generation inhibitor efficacy and the elucidation of novel resistance pathways.

Long-Acting Antiretroviral Formulations

The high intrinsic potency of Dolutegravir (IC50 ~1 nM) makes it a prime candidate for long-acting injectable or implantable formulations, where achieving sustained therapeutic concentrations with a minimal drug load is essential. Its distinct solubility characteristics compared to its salt forms are a key consideration in selecting the optimal form for specific polymer-based or nanocrystal delivery systems.

Clean Metabolic Profile in Preclinical Studies

For animal studies involving co-administered compounds or in models with altered metabolic function, Dolutegravir is the preferred INSTI. Its primary reliance on UGT1A1 for metabolism, rather than the more promiscuous CYP3A4 pathway used by elvitegravir, minimizes the risk of unintended drug-drug interactions that could confound pharmacokinetic and pharmacodynamic results.

Structural Analysis of Integrase-Inhibitor Binding

The significantly slower dissociation rate of Dolutegravir from the integrase-DNA complex makes it an ideal tool for structural biology (e.g., cryo-EM, X-ray crystallography) and biophysical assays (e.g., SPR). Its prolonged residence time can facilitate the capture and characterization of stable drug-target complexes, providing deeper insights into the mechanism of inhibition and resistance.

Application Selection Guide

References

- [1] Canducci, F., Ceresola, E. R., Boeri, E., Spagnuolo, V., & Clementi, M. (2011). The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults. The Journal of infectious diseases, 204(11), 1811–1815.

- [2] Charpentier, C., Storto, A., Mirand, A., et al. (2015). Cross-resistance to elvitegravir and dolutegravir in 502 patients failing on raltegravir. Journal of Antimicrobial Chemotherapy, 70(5), 1504–1509.

- [3] Al-Ghazali, M., & Al-Hashimi, N. (2023). Exploring the Solubility and Bioavailability of Sodium Salt and Its Free Acid Solid Dispersions of Dolutegravir. Advanced Pharmacological and Pharmaceutical Sciences, 2023, 7198674.

- [4] Adkison, K., & Wolfrom, S. (2014). Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors. Clinical Pharmacokinetics, 53(7), 565–576.

- [5] Hightower, K. E., Wang, R., Deanda, F., Johns, B. A., Weaver, K., Shen, Y., ... & Miller, M. D. (2011). Dolutegravir (S/GSK1349572) exhibits significantly slower dissociation than raltegravir and elvitegravir from wild-type and integrase inhibitor-resistant HIV-1 integrase-DNA complexes. Antimicrobial agents and chemotherapy, 55(10), 4552-4559.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Drug Indication

FDA Label

Tivicay is indicated in combination with other anti-retroviral medicinal products for the treatment of Human Immunodeficiency Virus (HIV) infected adults, adolescents and children of at least 6 years of age or older and weighing at least 14 kg. Tivicay is indicated in combination with other anti-retroviral medicinal products for the treatment of Human Immunodeficiency Virus (HIV) infected adults, adolescents and children of at least 4 weeks of age or older and weighing at least 3 kg.

Livertox Summary

Drug Classes

Antiviral Agents

Therapeutic Uses

The recommended dose of TIVICAY in pediatric patients aged 12 years and older and weighing at least 40 kg is 50 mg administered orally once daily. If efavirenz, fosamprenavir/ritonavir, tipranavir/ritonavir, or rifampin are coadministered, the recommended dose of TIVICAY is 50 mg twice daily. Safety and efficacy of TIVICAY have not been established in pediatric patients younger than 12 years or weighing less than 40 kg, or in pediatric patients who are INSTI-experienced with documented or clinically suspected resistance to other INSTIs (raltegravir, elvitegravir).

TIVICAY (dolutegravir) is indicated in combination with other antiretroviral agents for the treatment of human immunodeficiency virus type 1 (HIV-1) infection in adults and children aged 12 years and older and weighing at least 40 kg. The following should be considered prior to initiating treatment with TIVICAY: Poor virologic response was observed in subjects treated with TIVICAY 50 mg twice daily with an integrase strand transfer inhibitor (INSTI)-resistance Q148 substitution plus 2 or more additional INSTI-resistance substitutions, including L74I/M, E138A/D/K/T, G140A/S, Y143H/R, E157Q, G163E/K/Q/R/S, or G193E/R.

Renal clearance of unchanged drug is a minor pathway of elimination for dolutegravir. In a trial comparing 8 subjects with severe renal impairment (CrCl <30 mL/min) with 8 matched healthy controls, AUC, Cmax, and C24 of dolutegravir were decreased by 40%, 23%, and 43%, respectively, compared with those in matched healthy subjects. The cause of this decrease is unknown. Population pharmacokinetic analysis using data from SAILING and VIKING-3 trials indicated that mild and moderate renal impairment had no clinically relevant effect on the exposure of dolutegravir. No dosage adjustment is necessary for treatment-naive or treatment-experienced and INSTI-naive patients with mild, moderate, or severe renal impairment or for INSTI-experienced patients (with certain INSTI-associated resistance substitutions or clinically suspected INSTI resistance) with mild or moderate renal impairment. Caution is warranted for INSTI-experienced patients (with certain INSTI-associated resistance substitutions or clinically suspected INSTI resistance [see Microbiology (12.4)]) with severe renal impairment, as the decrease in dolutegravir concentrations may result in loss of therapeutic effect and development of resistance to TIVICAY or other coadministered antiretroviral agents. Dolutegravir has not been studied in patients requiring dialysis.

Dolutegravir is primarily metabolized and eliminated by the liver. In a trial comparing 8 subjects with moderate hepatic impairment (Child-Pugh Score B) with 8 matched healthy controls, exposure of dolutegravir from a single 50-mg dose was similar between the 2 groups. No dosage adjustment is necessary for patients with mild to moderate hepatic impairment (Child-Pugh Score A or B). The effect of severe hepatic impairment (Child-Pugh Score C) on the pharmacokinetics of dolutegravir has not been studied. Therefore, TIVICAY is not recommended for use in patients with severe hepatic impairment.

Mechanism of Action

Dolutegravir inhibits HIV integrase by binding to the integrase active site and blocking the strand transfer step of retroviral deoxyribonucleic acid (DNA) integration which is essential for the HIV replication cycle. Strand transfer biochemical assays using purified HIV-1 integrase and pre-processed substrate DNA resulted in IC50 values of 2.7 nM and 12.6 nM.

Absorption Distribution and Excretion

When a single oral dose of dolutegravir is given, nearly all complete dose is recovered in a proportion of 53% excreted unchanged in the feces and 31% excreted in urine. The renal eliminated recovered dose consists of ether glucuronide of dolutegravir (18.9%), a metabolite formed by oxidation at the benzylic carbon (3.0%), a hydrolytic N-dealkylation product (3.6%) and unchanged drug (< 1%).

The administration of a dose of 50 mg of dolutegravir presents an apparent volume of distribution of 17.4 L. The median dolutegravir concentration in CSF was 18 ng/mL after 2 weeks of treatment.

The apparent clearance rate of dultegravir is 1.0 L/h.

... After a single oral dose of [14C] dolutegravir, 53% of the total oral dose was excreted unchanged in feces. Thirty-one percent of the total oral dose was excreted in urine, represented by an ether glucuronide of dolutegravir (18.9% of total dose), a metabolite formed by oxidation at the benzylic carbon (3.0% of total dose), and its hydrolytic N-dealkylation product (3.6% of total dose). Renal elimination of unchanged drug was low (<1% of the dose).

Dolutegravir is highly bound (=98.9%) to human plasma proteins based on in vivo data and binding is independent of plasma concentration of dolutegravir. The apparent volume of distribution (Vd/F) following 50-mg once-daily administration is estimated at 17.4 L based on a population pharmacokinetic analysis.

Food increased the extent of absorption and slowed the rate of absorption of dolutegravir. Low-, moderate-, and high-fat meals increased dolutegravir AUC(0-8) by 33%, 41%, and 66%; increased Cmax by 46%, 52%, and 67%; and prolonged Tmax to 3, 4, and 5 hours from 2 hours under fasted conditions, respectively.

Following oral administration of dolutegravir, peak plasma concentrations were observed 2 to 3 hours postdose. With once-daily dosing, pharmacokinetic steady state is achieved within approximately 5 days with average accumulation ratios for AUC, Cmax, and C24 h ranging from 1.2 to 1.5. Dolutegravir plasma concentrations increased in a less than dose-proportional manner above 50 mg. Dolutegravir is a P-glycoprotein substrate in vitro. The absolute bioavailability of dolutegravir has not been established.

Metabolism Metabolites

Dolutegravir is primarily metabolized via UGT1A1 with some contribution from CYP3A. ... ether glucuronide of dolutegravir (18.9% of total dose), a metabolite formed by oxidation at the benzylic carbon (3.0% of total dose), and its hydrolytic N-dealkylation product (3.6% of total dose). ...

Associated Chemicals

Wikipedia

Drug Warnings

Pregnancy Category B. There are no adequate and well-controlled studies in pregnant women. Because animal reproduction studies are not always predictive of human response, and dolutegravir was shown to cross the placenta in animal studies, this drug should be used during pregnancy only if clearly needed.

Dolutegravir (TIVICAY) should not be used with etravirine without coadministration of atazanavir/ritonavir, darunavir/ritonavir, or lopinavir/ritonavir.

Immune reconstitution syndrome has been reported in patients treated with combination antiretroviral therapy, including TIVICAY. During the initial phase of combination antiretroviral treatment, patients whose immune systems respond may develop an inflammatory response to indolent or residual opportunistic infections (such as Mycobacterium avium infection, cytomegalovirus, Pneumocystis jirovecii pneumonia (PCP), or tuberculosis), which may necessitate further evaluation and treatment. Autoimmune disorders (such as Graves' disease, polymyositis, and Guillain-Barre syndrome) have also been reported to occur in the setting of immune reconstitution; however, the time to onset is more variable and can occur many months after initiation of treatment.

For more Drug Warnings (Complete) data for Dolutegravir (8 total), please visit the HSDB record page.

Biological Half Life

Dolutegravir has a terminal half-life of approximately 14 hours and an apparent clearance (CL/F) of 1.0 L/h based on population pharmacokinetic analyses.

Use Classification

Methods of Manufacturing

Storage Conditions

Interactions

Coadministration of TIVICAY with dofetilide is contraindicated due to the potential for increased dofetilide plasma concentrations and the risk for serious and/or life-threatening events

In-vitro phenotypic susceptibility of HIV-2 clinical isolates to the integrase

inhibitor S/GSK1349572.

Charpentier C(1), Larrouy L, Collin G, Damond F, Matheron S, Chêne G, Nie T,

Schinazi R, Brun-Vézinet F, Descamps D; French ANRS HIV-2 Cohort (ANRS CO 05

VIH-2).

Author information:

(1)Assistance Publique-Hôpitaux de Paris, Hôpital Bichat-Claude Bernard,

Université Paris-Diderot, France.

In this study of nine clinical isolates obtained from integrase inhibitor-naïve

HIV-2-infected patients, the median EC₅₀ value for the new integrase inhibitor

S/GSK1349572 was 0.8 nM (range 0.2-1.4), and is similar to HIV-1 reference

strains. We found a seven-, 13- and 18-fold increase in EC₅₀ values to

S/GSK1349572 for the HIV-2 double (T97A + Y143C; G140S + Q148R) and triple (G140T

+ Q148R + N155H) mutants, respectively, obtained from two raltegravir-experienced

patients.

2. J Acquir Immune Defic Syndr. 2010 Nov;55(3):365-7. doi:

10.1097/QAI.0b013e3181e67909.

Lack of interaction between the HIV integrase inhibitor S/GSK1349572 and

tenofovir in healthy subjects.

Song I(1), Min SS, Borland J, Lou Y, Chen S, Ishibashi T, Wajima T, Piscitelli

SC.

Author information:

(1)GlaxoSmithKline, Research Triangle Park, NC 27709, USA.

BACKGROUND: The potential for a drug interaction between S/GSK1349572 and

tenofovir disoproxil fumarate (TDF) was evaluated in an open-label, repeat dose,

3-period, drug-drug interaction study in healthy subjects.

METHODS: S/GSK1349572 was administered at 50 mg once daily for 5 days (period 1)

followed by a 6-day washout period. TDF 300 mg once daily was then administered

for 7 days (period 2). The combination of S/GSK1349572 and TDF was then

coadministered for 5 days (period 3). Pharmacokinetic parameters were determined

and compared between periods.

RESULTS: Fifteen subjects completed all periods and follow-up. S/GSK1349572 and

TDF were generally well tolerated with few adverse events reported. No clinically

significant trends in post-dose laboratory abnormalities, vital signs, or

electrocardiogram values were noted. Pharmacokinetic parameters of S/GSK1349572

and tenofovir during combination therapy were similar to those when given alone,

demonstrating no significant drug interaction. S/GSK1349572 geometric least

squares mean ratios (90% confidence interval) for AUC(0-τ), Cmax, and Cτ were

1.01 (0.908, 1.11), 0.969 (0.867, 1.08), and 0.920 (0.816, 1.04), respectively.

Tenofovir geometric least squares mean ratios (90% confidence interval) for

AUC(0-τ), Cmax, and Cτ were 1.12 (1.01, 1.24), 1.09 (0.974, 1.23), and 1.19

(1.04, 1.35), respectively.

CONCLUSION: S/GSK1349572 and TDF can be coadministered without dose adjustment.

3. Antimicrob Agents Chemother. 2010 Jan;54(1):254-8. doi: 10.1128/AAC.00842-09.

Epub 2009 Nov 2.

Pharmacokinetics and safety of S/GSK1349572, a next-generation HIV integrase

inhibitor, in healthy volunteers.

Min S(1), Song I, Borland J, Chen S, Lou Y, Fujiwara T, Piscitelli SC.

Author information:

(1)Infectious Diseases MDC, GlaxoSmithKline, 5 Moore Drive, Research Triangle

Park, NC 27709, USA.

S/GSK1349572 is a novel integrase inhibitor with potent in vitro anti-HIV

activity, an in vitro resistance profile different from those of other integrase

inhibitors, and favorable preclinical safety and pharmacokinetics (PK).

Randomized, double-blind, placebo-controlled single-dose and multiple-dose, dose

escalation studies evaluated the PK, safety, and tolerability of S/GSK1349572 for

healthy subjects. In the single-dose study, two cohorts of 10 subjects each (8

active, 2 receiving placebo) received suspension doses of 2, 5, 10, 25, 50, and

100 mg in an alternating panel design. In the multiple-dose study, three cohorts

of 10 subjects each (8 active, 2 receiving placebo) received suspension doses of

10, 25, and 50 mg once daily for 10 days. A cytochrome P450 3A (CYP3A) substudy

with midazolam was conducted with the 25-mg dose. Laboratory testing, vital

signs, electrocardiograms (ECGs), and PK sampling were performed at regular

intervals. S/GSK1349572 was well tolerated. Most adverse events (AEs) were mild,

with a few moderate AEs reported. Headache was the most common AE. No clinically

significant laboratory trends or ECG changes were noted. PK was linear over the

dosage range studied. The steady-state geometric mean area under the

concentration-time curve over a dosing interval (AUC(0-tau)) and maximum

concentration of the drug in plasma (C(max)) ranged from 16.7 microg.h/ml

(coefficient of variation [CV], 15%) and 1.5 microg/ml (CV, 24%) at a 10-mg dose

to 76.8 microg.h/ml (CV, 19%) and 6.2 microg/ml (CV, 15%) at a 50-mg dose,

respectively. The geometric mean steady-state concentration at the end of the

dosing interval (C(tau)) with a 50-mg dose was 1.6 microg/ml, approximately

25-fold higher than the protein-adjusted 90% inhibitory concentration (0.064

microg/ml). The half-life was approximately 15 h. S/GSK1349572 had no impact on

midazolam exposure, indicating that it does not modulate CYP3A activity. The PK

profile suggests that once-daily, low milligram doses will achieve therapeutic

concentrations.

Explore Compound Types